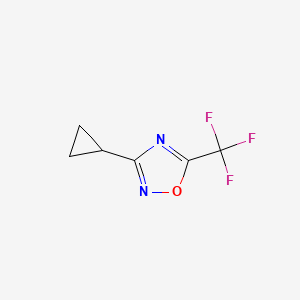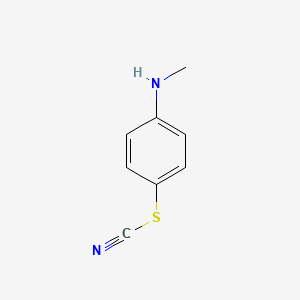
N-methyl-4-thiocyanatoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-thiocyanatoaniline is an organic compound that belongs to the class of thiocyanates Thiocyanates are known for their versatile reactivity and are commonly found in natural products with significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-4-thiocyanatoaniline can be synthesized through electrophilic thiocyanation of anilines. One efficient method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in an ethanol medium. This method is eco-friendly and provides good regioselectivity and excellent yields . Another method involves the reaction of 2,6-diisopropyl-N-methylaniline with bromine in acetic acid to produce 4-bromo-2,6-diisopropyl-N-methylaniline, which can then be converted to this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-4-thiocyanatoaniline undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl chlorides or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or sulfides.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonates.
Reduction: Thiols, sulfides.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methyl-4-thiocyanatoaniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-methyl-4-thiocyanatoaniline involves its interaction with molecular targets through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-thiocyanatoaniline
- 2-methyl-4-thiocyanatoaniline
- 2-thiocyanato-4-aminoethylbenzene
- 4,4′-dithiocyanatodiphenylamine
Uniqueness
N-methyl-4-thiocyanatoaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to other thiocyanatoanilines, it offers better regioselectivity and yields in synthetic applications . Its derivatives also exhibit a broader range of biological activities, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H8N2S |
|---|---|
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
[4-(methylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C8H8N2S/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5,10H,1H3 |
Clave InChI |
LZFNJFRNIKZSTR-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


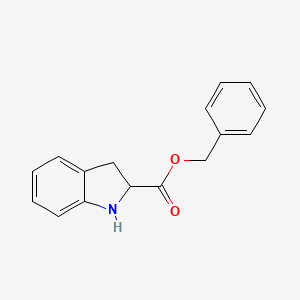
![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
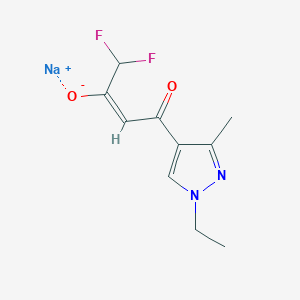
![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
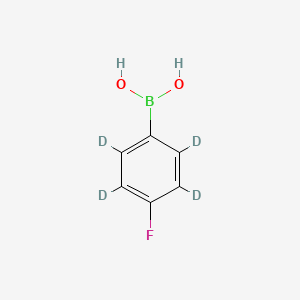


![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)

